molecular formula C9H9ClO B1305120 2,3-Dimethylbenzoyl chloride CAS No. 21900-46-9

2,3-Dimethylbenzoyl chloride

Cat. No. B1305120
CAS RN: 21900-46-9
M. Wt: 168.62 g/mol
InChI Key: WFNKMVDATNLZBX-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzoyl chloride consists of a benzene ring substituted with two methyl groups and a benzoyl chloride group . The InChI key for this compound is WFNKMVDATNLZBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Dimethylbenzoyl chloride has a molecular weight of 168.62 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

Pharmaceutical Synthesis

2,3-Dimethylbenzoyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it suitable for introducing the 2,3-dimethylbenzoyl moiety into drug molecules, which can be crucial for the pharmacological properties of the final product .

Organic Synthesis

In organic chemistry, 2,3-Dimethylbenzoyl chloride is used for acylation reactions, where it can introduce acyl groups to organic substrates. This compound is particularly useful in synthesizing ketones, aldehydes, and carboxylic acids, which are fundamental building blocks in organic synthesis .

Material Science

Researchers in material science utilize 2,3-Dimethylbenzoyl chloride for modifying the surface properties of materials. It can be used to add hydrophobic layers or to functionalize polymers and surfaces with specific chemical groups that impart desired characteristics to the materials .

Analytical Chemistry

2,3-Dimethylbenzoyl chloride: plays a role in analytical chemistry as a derivatization agent. It is used to modify chemical compounds to make them more detectable or to improve their chromatographic properties, aiding in the analysis of complex mixtures .

Agriculture

While direct applications of 2,3-Dimethylbenzoyl chloride in agriculture are not well-documented, related compounds are used in the synthesis of agrochemicals such as herbicides and pesticides. These compounds help protect crops from pests and diseases, contributing to agricultural productivity .

Environmental Science

In environmental science, 2,3-Dimethylbenzoyl chloride may be involved in the study of organic pollutants. Its derivatives can be used as standards or reference compounds in the analysis of environmental samples to monitor pollution levels and assess ecological impacts .

Safety and Hazards

2,3-Dimethylbenzoyl chloride is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

2,3-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloride ion in 2,3-Dimethylbenzoyl chloride acts as a leaving group, making the carbon atom it’s attached to an electrophile .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dimethylbenzoyl chloride depend on the specific reaction and the molecules it interacts with. It’s commonly used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

properties

IUPAC Name

2,3-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKMVDATNLZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347600
Record name 2,3-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzoyl chloride

CAS RN

21900-46-9
Record name 2,3-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-dimethylbenzoic acid (35.0 g, 233 mmol) was heated to reflux temperature, in dry benzene (80 ml) containing thionyl chloride (45.0 g, 378 mmol) for five hours. The mixture was cooled, filtered and evaporated under reduced pressure to give 2,3-dimethylbenzoyl chloride (36.0 g, 92%) as an oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethylbenzoic acid (2.0 kg, 13.2 mol) in toluene (20 L) was added N,N-dimethylformamide (20 ml), followed by oxalyl chloride (2.0 kg, 15.6 mol) at room temperature. The reaction mixture was stirred at room temperature for 4 h and monitored by thin layer chromatography. If necessary, excess oxalyl chloride (25 g) was added until no starting material was observed. Excess toluene and oxalyl chloride were removed by distillation under vacuum at temperatures below 70° C. To the residue was added toluene (150 ml) and the mixture was again concentrated in vacuo to give 2,3-dimethylbenzoyl chloride (2.0 kg).
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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